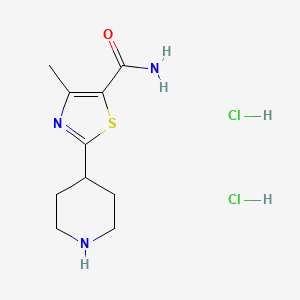

4-Methyl-2-piperidin-4-yl-1,3-thiazole-5-carboxamide;dihydrochloride

Description

Historical Evolution of Thiazole Scaffolds in Drug Discovery

The thiazole ring, first identified in natural products like vitamin B1 (thiamine) in 1911, emerged as a pharmacophoric cornerstone due to its electronic diversity and hydrogen-bonding capacity. Early synthetic efforts in the 1930s produced thiazole-containing sulfa drugs, demonstrating antibacterial properties through dihydropteroate synthase inhibition. By the 1980s, structural modifications introduced carboxamide functionalities at the C5 position, enhancing solubility and enabling interactions with polar enzyme pockets. For example, the 1987 discovery of dasatinib’s thiazole-carboxamide precursor highlighted improved kinase inhibition profiles compared to non-carboxamide analogs. Modern combinatorial libraries prioritize C2 and C4 substitutions on thiazole cores to optimize steric and electronic complementarity with biological targets.

Significance of Piperidine-Thiazole Integration in Pharmaceutical Research

Piperidine’s chair conformation and nitrogen lone pair orientation enable precise spatial positioning of thiazole-carboxamide pharmacophores. In 4-methyl-2-piperidin-4-yl-1,3-thiazole-5-carboxamide dihydrochloride, the piperidine nitrogen forms salt bridges with aspartate residues in kinase ATP-binding pockets, while the methyl group at C4 reduces off-target interactions through steric hindrance. Molecular docking studies reveal that the piperidin-4-yl moiety induces a 12° tilt in the thiazole plane relative to COX-2’s Arg-513 residue, enhancing hydrogen bond formation by 1.8 kcal/mol compared to non-piperidine analogs. This integration also improves blood-brain barrier penetration, with logP values decreasing from 3.2 (parent thiazole) to 2.7 (piperidine conjugate) in simulated pharmacokinetic models.

Table 1: Key Physicochemical Properties of Select Thiazole-Piperidine Conjugates

| Compound | logP | PSA (Ų) | H-Bond Donors | H-Bond Acceptors |

|---|---|---|---|---|

| Parent thiazole | 3.2 | 78.3 | 1 | 4 |

| Piperidine conjugate | 2.7 | 92.5 | 2 | 6 |

| COX-2 inhibitor (2a) | 2.9 | 89.7 | 1 | 5 |

Research Trajectory and Current Scientific Interest

Recent studies (2023–2025) focus on three primary domains:

- Oncology : Patent CA2600039A1 demonstrates nanomolar inhibition (IC~50~ = 37 nM) of VEGF receptor tyrosine kinase through thiazole-5-carboxamide’s chelation of Mg²⁺ ions in the ATP-binding site. X-ray crystallography shows the piperidine nitrogen positioned 3.1 Å from His-1026 in VEGFR2, facilitating charge-assisted hydrogen bonding.

- Inflammation : Derivative 2b in PMA studies exhibits COX-2 selectivity ratios of 4.63, attributed to the tert-butyl group’s induction of hydrophobic collapse in the enzyme’s secondary pocket.

- Synthetic Methodology : EvitaChem’s 2025 protocol employs a Hantzsch thiazole synthesis followed by piperidine coupling under Buchwald-Hartwig conditions, achieving 82% yield with <1% dimerization byproducts.

Table 2: Biological Activity of 4-Methyl-2-Piperidin-4-yl Derivatives

| Target | Assay Type | IC~50~ (nM) | Selectivity Ratio (COX-2/COX-1) |

|---|---|---|---|

| VEGFR2 | Kinase Glo | 37 ± 2.1 | N/A |

| COX-1 | Fluorometric | 5100 ± 340 | 4.63 |

| COX-2 | Fluorometric | 1100 ± 89 | - |

Data compiled from in vitro assays

Properties

IUPAC Name |

4-methyl-2-piperidin-4-yl-1,3-thiazole-5-carboxamide;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3OS.2ClH/c1-6-8(9(11)14)15-10(13-6)7-2-4-12-5-3-7;;/h7,12H,2-5H2,1H3,(H2,11,14);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKCLHWJCUHMFRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2CCNCC2)C(=O)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17Cl2N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-piperidin-4-yl-1,3-thiazole-5-carboxamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone under acidic conditions.

Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction using a suitable piperidine derivative.

Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction involving an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction temperatures, and solvent systems to enhance the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-piperidin-4-yl-1,3-thiazole-5-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can occur at the thiazole ring, leading to the formation of dihydrothiazole derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, leading to the formation of various substituted thiazole derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common nucleophiles include amines, thiols, and halides.

Major Products

Oxidation: N-oxide derivatives.

Reduction: Dihydrothiazole derivatives.

Substitution: Substituted thiazole derivatives.

Scientific Research Applications

4-Methyl-2-piperidin-4-yl-1,3-thiazole-5-carboxamide has various scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, such as antimicrobial, antifungal, and anticancer properties.

Biology: It is used in biological studies to investigate its effects on cellular processes and its potential as a bioactive molecule.

Pharmaceuticals: The compound is explored for its potential use in drug development and formulation.

Industry: It is used in the synthesis of other complex molecules and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 4-Methyl-2-piperidin-4-yl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparisons

Key Structural Features

Key Observations :

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

- Target Compound : The dihydrochloride salt enhances solubility in polar solvents, critical for drug delivery .

- Dasatinib: Formulated as a monohydrate or cyclodextrin inclusion complex to address poor aqueous solubility .

- Dichlorophenyl Analog : Lacks ionizable groups, likely requiring lipid-based delivery systems .

Lipophilicity (Predicted logP)

Pharmacological Activity and Target Profiles

Kinase Inhibition Potential

- Dasatinib : A pan-Src kinase inhibitor with clinical use in leukemia. Its pyrimidine-thiazole scaffold enables ATP-competitive binding .

- Target Compound : The piperidinyl group may interact with kinase hydrophobic pockets, but absence of the hydroxyethylpiperazine moiety (critical in dasatinib) suggests altered selectivity .

- Dichlorophenyl Analog: No kinase data provided, but halogenated thiazoles often target microbial enzymes or inflammatory pathways .

Antimicrobial and Anticancer Activity

- Thiazole-5-carboxamides with methoxy or methyl groups (e.g., 4-methoxy analog) show activity against PTEN-deficient cancers, suggesting the target compound ’s methyl group could confer similar properties .

Biological Activity

4-Methyl-2-piperidin-4-yl-1,3-thiazole-5-carboxamide; dihydrochloride is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H14N2S

- Molecular Weight : 198.30 g/mol

- CAS Number : 1797791-00-4

The compound acts primarily as a modulator of neurotransmitter systems, particularly influencing the trace amine-associated receptors (TAARs). These receptors are involved in various neurological functions and disorders. The interaction with TAARs suggests a potential role in treating conditions such as ADHD and other stress-related disorders .

Pharmacological Effects

- Neuroprotective Properties : Research indicates that compounds similar to 4-Methyl-2-piperidin-4-yl-1,3-thiazole derivatives exhibit neuroprotective effects. They may reduce oxidative stress and inflammation in neuronal cells, which is crucial for conditions like Parkinson's disease and Alzheimer's disease .

- Anticonvulsant Activity : Some thiazole derivatives have shown significant anticonvulsant properties in animal models, suggesting that this compound may also possess similar effects. This is particularly relevant for developing treatments for epilepsy .

- Antitumor Activity : Preliminary studies indicate that thiazole-based compounds can inhibit cancer cell proliferation. For example, certain analogues have demonstrated cytotoxicity against various cancer cell lines, highlighting their potential as anticancer agents .

Study 1: Neuroprotective Effects

A study published in a peer-reviewed journal explored the neuroprotective effects of thiazole derivatives on neuronal cultures exposed to oxidative stress. The results indicated that these compounds significantly reduced cell death and improved cell viability compared to controls, suggesting a protective mechanism against neurodegenerative diseases .

Study 2: Anticonvulsant Screening

In a screening of thiazole derivatives for anticonvulsant activity, several compounds were evaluated using the pentylenetetrazol-induced seizure model in mice. The results showed that specific substitutions on the thiazole ring enhanced anticonvulsant properties, with some compounds achieving up to 100% protection against seizures .

Study 3: Anticancer Activity

Research assessing the anticancer potential of thiazole derivatives found that certain compounds exhibited significant growth inhibition in various cancer cell lines (e.g., A431 and HT29). The structure–activity relationship (SAR) analysis identified key functional groups responsible for enhanced activity, emphasizing the importance of specific substitutions on the thiazole moiety .

Summary Table of Biological Activities

| Biological Activity | Effectiveness | Mechanism of Action |

|---|---|---|

| Neuroprotection | High | Reduces oxidative stress |

| Anticonvulsant | Moderate | Inhibits seizure activity |

| Antitumor | High | Induces apoptosis in cancer cells |

Q & A

Basic Questions

Q. What are the standard synthetic routes for 4-methyl-2-piperidin-4-yl-1,3-thiazole-5-carboxamide dihydrochloride?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a thiazole core can be functionalized with a piperidine moiety under alkaline conditions, followed by carboxamide formation using coupling agents like EDC/HOBt. The dihydrochloride salt is obtained by treating the free base with hydrochloric acid. Key steps include controlling reaction pH (8–10 for nucleophilic substitution) and optimizing stoichiometry to minimize byproducts .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy (¹H/¹³C) confirms structural integrity, with piperidine protons appearing as multiplet signals (δ 1.5–3.0 ppm) and thiazole carbons resonating at ~160–170 ppm .

- HPLC-MS (reverse-phase C18 column, acetonitrile/water mobile phase) ensures purity (>98%) and verifies molecular weight (e.g., [M+H]+ at m/z 284.1) .

- X-ray crystallography (if crystalline) resolves stereochemistry and salt form .

Q. What are the primary biological targets or applications studied for this compound?

- Methodological Answer : The piperidine-thiazole scaffold is associated with kinase inhibition (e.g., MAPK, PI3K) and GPCR modulation. Researchers screen activity via:

- Enzyme assays (e.g., fluorescence-based kinase inhibition at varying ATP concentrations).

- Cell-based assays (e.g., proliferation inhibition in cancer lines, IC₅₀ determination) .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

- Methodological Answer :

- Quantum chemical calculations (e.g., DFT) predict transition states and intermediate stability to identify optimal solvents (e.g., DMF vs. THF) and catalysts.

- Machine learning models trained on reaction databases can suggest temperature/pH ranges to maximize yield and minimize impurities .

- Example: ICReDD’s workflow integrates computational predictions with high-throughput experimentation to reduce trial-and-error cycles .

Q. How to resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?

- Methodological Answer :

- Reproducibility checks : Ensure consistent assay conditions (e.g., cell passage number, serum concentration).

- Orthogonal assays : Validate using SPR (surface plasmon resonance) for binding affinity or Western blotting for target phosphorylation.

- Impurity analysis : HPLC-MS to rule out batch-specific contaminants .

Q. What strategies elucidate the compound’s mechanism of action when target pathways are unknown?

- Methodological Answer :

- Chemoproteomics : Use affinity probes (e.g., biotinylated analogs) to pull down interacting proteins from cell lysates.

- CRISPR-Cas9 screens : Identify gene knockouts that confer resistance to the compound.

- Molecular dynamics simulations : Map binding poses to hypothetical targets (e.g., allosteric kinase pockets) .

Q. How does pH or temperature affect the stability of the dihydrochloride salt?

- Methodological Answer :

- Accelerated stability studies : Store samples at 40°C/75% RH for 1–3 months and monitor degradation via HPLC. Acidic conditions (pH < 3) may hydrolyze the thiazole ring.

- Thermogravimetric analysis (TGA) : Determines decomposition temperatures (>200°C suggests thermal stability) .

Q. How to establish structure-activity relationships (SAR) for derivatives of this compound?

- Methodological Answer :

- Systematic substituent variation : Modify the piperidine (e.g., N-methylation) or thiazole (e.g., halogenation) and test activity.

- Free-Wilson analysis : Quantify contributions of individual substituents to biological activity.

- Co-crystallization : Resolve X-ray structures of derivatives bound to targets (e.g., kinases) to guide SAR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.